4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C21H14BrIN2O3. This compound is notable for its unique structure, which includes both iodine and bromine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves a multi-step process. The initial step often includes the formation of the carbohydrazonoyl intermediate, followed by the introduction of the iodobenzoyl and bromobenzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to the presence of both iodine and bromine atoms
Properties
CAS No. |
765298-40-6 |
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Molecular Formula |
C21H14BrIN2O3 |
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H14BrIN2O3/c22-18-7-3-1-5-16(18)21(27)28-15-11-9-14(10-12-15)13-24-25-20(26)17-6-2-4-8-19(17)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
HVZVFEWMQBXZEG-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3I)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3I)Br |
Origin of Product |
United States |
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